9-Methylidene-9,10-dihydrophenanthrene
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Overview
Description
9-Methylidene-9,10-dihydrophenanthrene is a polycyclic aromatic hydrocarbon with a unique structure that includes a methylene group attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylidene-9,10-dihydrophenanthrene can be achieved through several methods. One common approach involves the photolytic preparation of 9-(2-anilinoethyl)phenanthrene, which upon irradiation, yields this compound . Another method includes the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9-Methylidene-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-methylphenanthrene.
Reduction: Reduction reactions can convert it back to 9,10-dihydrophenanthrene.
Substitution: It can undergo substitution reactions with reagents like bromine to form 9-bromomethylphenanthrene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Bromine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: 9-Methylphenanthrene
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromomethylphenanthrene
Scientific Research Applications
9-Methylidene-9,10-dihydrophenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methylidene-9,10-dihydrophenanthrene and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, its derivatives inhibit the SARS-CoV-2 3CLpro enzyme by binding to the active site, thereby preventing the replication of the virus . The pathways involved include molecular docking and interactions with specific amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
- 9,10-Dihydrophenanthrene
- Phenanthrene
- 9-Methylphenanthrene
Comparison:
- 9,10-Dihydrophenanthrene: Similar in structure but lacks the methylene group, making it less reactive in certain chemical reactions .
- Phenanthrene: The parent compound, more stable but less versatile in synthetic applications .
- 9-Methylphenanthrene: An oxidation product of 9-Methylidene-9,10-dihydrophenanthrene, with different electronic properties .
Properties
CAS No. |
82491-33-6 |
---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
10-methylidene-9H-phenanthrene |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9H,1,10H2 |
InChI Key |
QIYSRKUHEWJQBL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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